molecular formula C19H22N2O5 B3923818 ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate

ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate

Cat. No. B3923818
M. Wt: 358.4 g/mol
InChI Key: ULFZATISOKCCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate involves inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. In addition, it has been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. In addition, it has been shown to have antioxidant properties and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate is its ease of synthesis. It can be synthesized using simple and readily available reagents and equipment. In addition, it has been found to be relatively stable and to have a long shelf life. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for research on ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Further studies are needed to investigate its mechanism of action and efficacy in various cancer models. In addition, it has been suggested that this compound may have potential as a tool for the study of epigenetic regulation of gene expression. Further research is needed to elucidate its effects on histone acetylation and other epigenetic modifications. Finally, there is a need for further studies to evaluate the safety and toxicity of this compound in various animal models and human clinical trials.

Scientific Research Applications

Ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, it has been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

ethyl 1-[2-(phenoxymethyl)-1,3-oxazole-4-carbonyl]piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c1-2-24-19(23)14-7-6-10-21(11-14)18(22)16-12-26-17(20-16)13-25-15-8-4-3-5-9-15/h3-5,8-9,12,14H,2,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFZATISOKCCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=COC(=N2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate
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ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate
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ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate
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ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate
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ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate
Reactant of Route 6
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ethyl 1-{[2-(phenoxymethyl)-1,3-oxazol-4-yl]carbonyl}-3-piperidinecarboxylate

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